

Technical Support Center: N-Methyltryptamine (NMT) Analytical & Safety Guide

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Compound of Interest

Compound Name: (3-(2-aminoethyl)-1-methylindole)

2hcl

CAS No.: 2826-96-2

Cat. No.: B1525722

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Case ID: NMT-ANA-2025 Status: Active Department: Analytical Chemistry & Laboratory Safety
Audience: Forensic Toxicologists, Analytical Chemists, Research Scientists[1]

Part 1: Technical Specifications & Physical Data

Compound Summary: N-Methyltryptamine (NMT) is a tryptamine alkaloid found naturally in trace amounts in mammalian tissues and various plant species.[1] It functions as a secondary amine intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT) and acts as a non-selective serotonin receptor agonist.[1]

Physical Properties Table

Property	Value	Notes
IUPAC Name	2-(1H-indol-3-yl)-N-methylethanamine	-
CAS Number	61-49-4	-
Molecular Formula	C ₁₁ H ₁₄ N ₂	-
Molar Mass	174.24 g/mol	-
Melting Point	87–89 °C	Solid crystalline form [1, 5].[1] [2]
pKa	~10.2 (amine)	Protonated at physiological pH.[1]
Solubility	Soluble in ethanol, dilute acids; poor water solubility (free base)	Forms salts (e.g., hydrochloride) for aqueous solubility.[1]
Storage	-20°C, Protected from light	Susceptible to oxidation (N-oxide formation).[1]

Part 2: Troubleshooting & FAQs (Analytical & Safety Focus)

Category: Analytical Identification (GC-MS/LC-MS)[1]

Q1: We are observing co-elution of NMT and DMT in our GC-MS method. How can we resolve this?

- Root Cause: NMT and DMT are structurally similar tryptamines.[3] NMT is the secondary amine precursor to the tertiary amine DMT.[1] On non-polar columns (e.g., HP-5MS), their retention times can be very close.
- Technical Solution:
 - Derivatization: NMT contains a secondary amine, whereas DMT is a tertiary amine. Derivatization with acetic anhydride or trifluoroacetic anhydride (TFAA) will acetylate the

NMT, significantly shifting its mass and retention time, while DMT (lacking an exchangeable proton on the amine) will typically not react or react differently.

- Column Selection: Switch to a more polar column phase (e.g., wax-based) to exploit the hydrogen-bonding capability of the secondary amine in NMT, which is absent in the tertiary amine of DMT [3].[1]

Q2: The mass spectrum shows a base peak at m/z 58 for our sample. Does this confirm DMT or NMT?

- Analysis:
 - DMT: The base peak is typically m/z 58 (dimethylammonium ion, $\text{CH}_2=\text{N}(\text{CH}_3)_2^+$) due to alpha-cleavage.[1]
 - NMT: The base peak is typically m/z 44 (methylammonium ion, $\text{CH}_2=\text{NHCH}_3^+$) due to alpha-cleavage.[1]
- Resolution: If the base peak is m/z 58, the sample is likely DMT. If the base peak is m/z 44, it is likely NMT. Always verify the molecular ion (M^+): m/z 188 for DMT and m/z 174 for NMT [3].

Category: Sample Handling & Stability

Q3: Our reference standard appears yellow and shows an extra peak at M+16. What is occurring?

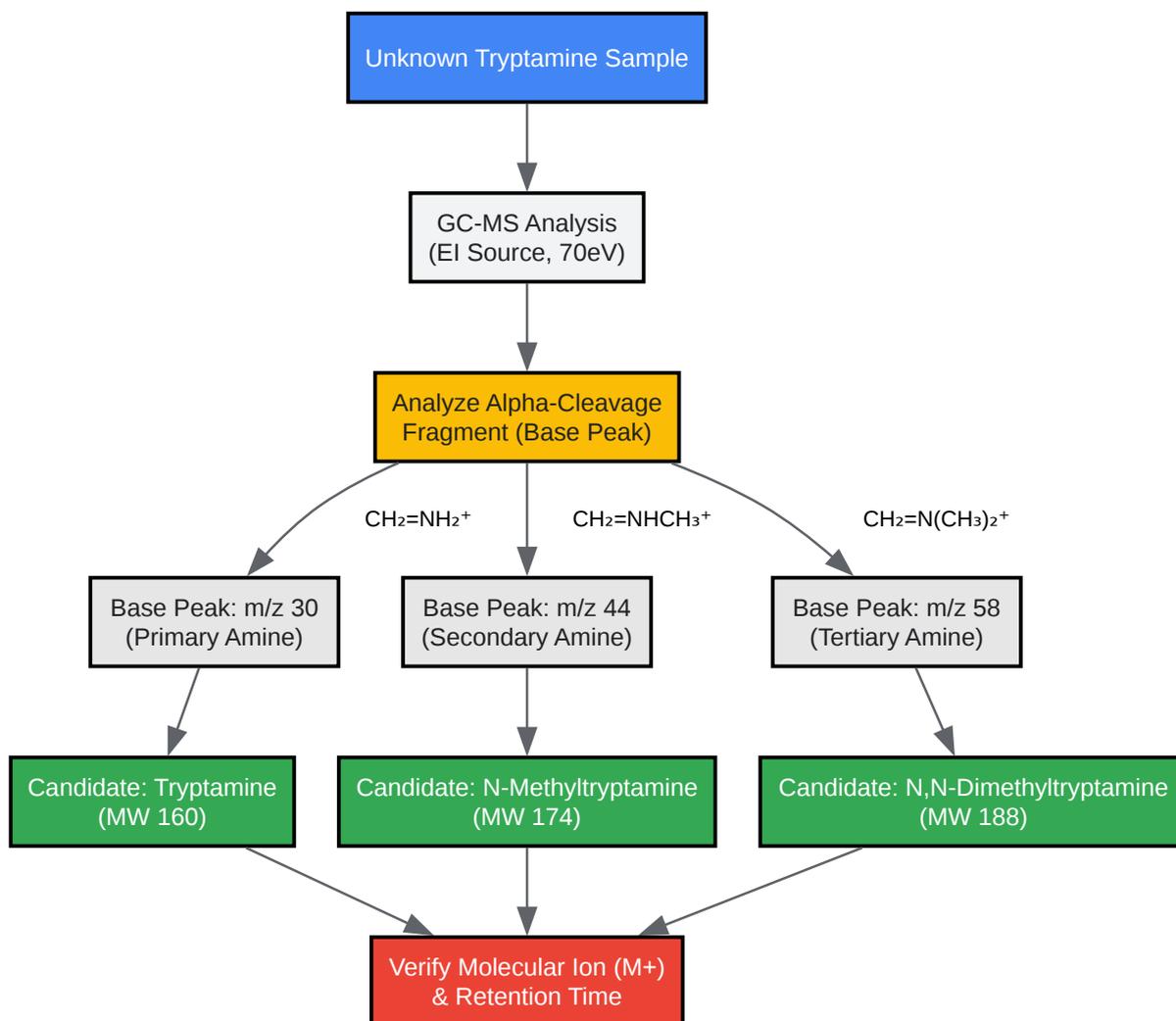
- Root Cause: Tryptamines are prone to oxidation, particularly at the indole nitrogen or the side-chain amine, forming N-oxides.[1] Light and heat accelerate this process.
- Technical Solution:
 - Identification: The M+16 peak (m/z 190 for NMT) suggests the formation of NMT-N-oxide. [1]
 - Remediation: Store all tryptamine standards in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C . Avoid repeated freeze-thaw cycles [1].

Q4: What are the specific PPE requirements for handling NMT powder?

- Safety Protocol: NMT is a serotonin receptor agonist.^[1] While less potent than some analogs, it is bioactive.
 - Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling powder in an open setting, though a fume hood is mandatory.^[1]
 - Dermal: Nitrile gloves (double-gloving recommended) and a lab coat.^[1]
 - Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood to prevent inhalation of dust [2, 4].

Part 3: Analytical Workflow Visualization

The following diagram outlines the decision logic for differentiating common tryptamines using Gas Chromatography-Mass Spectrometry (GC-MS).



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Figure 1: Analytical decision tree for the differentiation of Tryptamine, NMT, and DMT based on Mass Spectrometry fragmentation patterns.

References

- National Institutes of Health (NIH). (2020).[1] Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. PubMed Central.[1] Available at: [\[Link\]](#)
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- National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [\[Link\]](#)
- PubChem. (2025).^{[1][3][4]} N-Methyltryptamine Compound Summary. National Library of Medicine.^[1] Available at: [\[Link\]](#)^[1]

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Sources

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